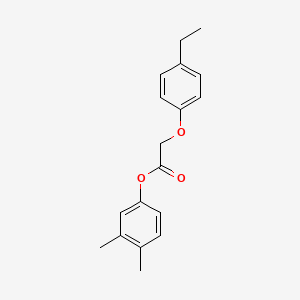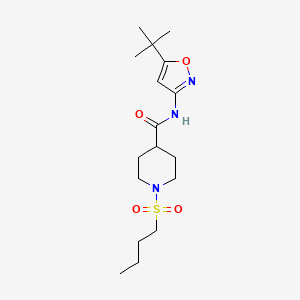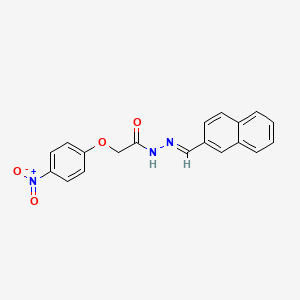
3,4-dimethylphenyl (4-ethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Introduction 3,4-Dimethylphenyl (4-ethylphenoxy)acetate is a chemical compound of interest due to its structural properties and potential applications in various fields of chemistry. While not directly reported in available literature, compounds with similar structures have been synthesized and characterized, providing insights into their chemical behavior and properties.
Synthesis Analysis The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. These processes often yield complex organic compounds from simpler precursors through systematic transformations (Li Bao-lin, 2007).
Molecular Structure Analysis Molecular structure analysis of similar compounds, such as ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate, reveals nearly coplanar arrangements of carbon and oxygen atoms, contributing to their unique chemical properties. These structures are determined using techniques like NMR, IR, and X-ray crystallography (L. Baolin et al., 2007).
Scientific Research Applications
Synthesis and Chemical Properties
- A study conducted by Shimizu et al. (1991) explored the synthesis of 4-alkoxymethylphenols through a copper(II) chloride-acetoxime catalyst/molecular oxygen system, highlighting a method that could be relevant for derivatives of 3,4-dimethylphenyl (4-ethylphenoxy)acetate, focusing on oxidative processes in organic synthesis (Shimizu et al., 1991).
Corrosion Inhibition
- Research by Lgaz et al. (2017) investigated the corrosion inhibition behavior of chalcone derivatives on mild steel in hydrochloric acid, a study relevant to understanding how similar compounds, including possibly 3,4-dimethylphenyl (4-ethylphenoxy)acetate, might serve as corrosion inhibitors (Lgaz et al., 2017).
Antioxidant Capacity
- A study on the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity by Adelakun et al. (2012) provides insights into the potential of phenolic compounds for antioxidant applications, which could relate to the research or development of compounds like 3,4-dimethylphenyl (4-ethylphenoxy)acetate (Adelakun et al., 2012).
Polymer Miscibility and Functional Group Accessibility
- Pehlert et al. (1997) explored the miscibility of polymer blends involving vinylphenol, potentially indicating the relevance of phenolic compounds in modifying polymer properties for specific applications, such as in materials science (Pehlert et al., 1997).
properties
IUPAC Name |
(3,4-dimethylphenyl) 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-4-15-6-9-16(10-7-15)20-12-18(19)21-17-8-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRFKFAKFJEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513272.png)
![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)


![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)
![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)